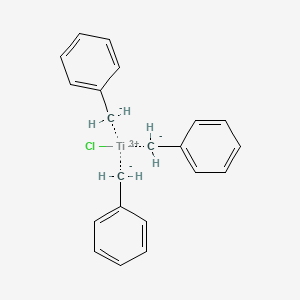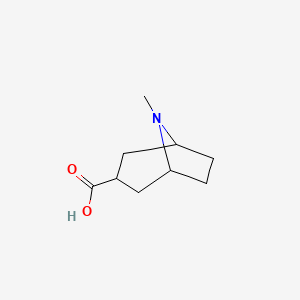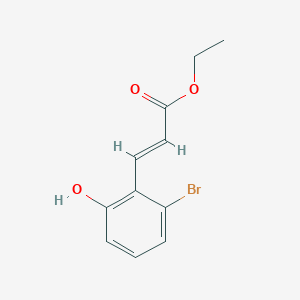
Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate (EBHA) is a synthetic compound commonly used in laboratory research. It is a versatile compound with a wide range of applications, from organic chemistry to biochemistry and physiology. EBHA is a brominated phenyl acrylate derivative, which gives it several advantageous characteristics. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for EBHA.
Applications De Recherche Scientifique
Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in metal-catalyzed reactions. It is also used in biochemistry and physiology research, as it can be used to modify proteins, peptides, and other biomolecules.
Mécanisme D'action
The mechanism of action of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is based on its brominated phenyl acrylate structure. The bromine atom is electron-withdrawing, which gives Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate a higher electron density than other acrylate compounds. This allows Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate to interact more strongly with other molecules, making it a useful reagent and catalyst in organic synthesis.
Biochemical and Physiological Effects
The effects of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate on biochemical and physiological processes are not yet fully understood. However, research has shown that Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate can be used to modify proteins, peptides, and other biomolecules, and it has been used in studies of enzyme inhibition and drug design. Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate has also been used in studies of cell signaling pathways and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate in laboratory experiments is its versatility. It can be used in a wide range of organic synthesis reactions, and it can also be used to modify proteins, peptides, and other biomolecules. Additionally, Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is relatively easy to synthesize and is available commercially. The main limitation of using Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is that it is a brominated phenyl acrylate, which means it can be toxic and irritating if not handled properly.
Orientations Futures
The potential future directions for Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate are numerous. It could be used in further studies of enzyme inhibition and drug design, as well as in studies of cell signaling pathways and gene expression. Additionally, Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate could be used in the development of new synthetic methods, such as the synthesis of complex molecules. Finally, Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate could be used in the development of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate can be synthesized using a variety of methods. The most common method is a three-step reaction sequence involving the reaction of 2-bromo-6-hydroxybenzaldehyde with acetic anhydride, followed by the addition of ethyl acetate and sodium ethoxide, and then the addition of acetic acid. This method produces a high yield of pure Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate.
Propriétés
IUPAC Name |
ethyl (E)-3-(2-bromo-6-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7,13H,2H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVDMQDBSGSBLO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-3-(2-bromo-6-hydroxyphenyl)acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

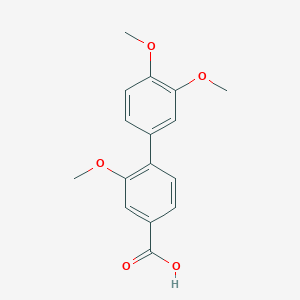
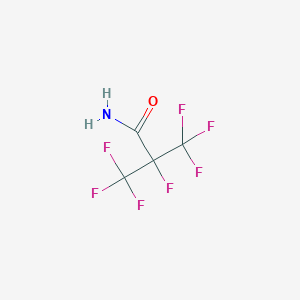
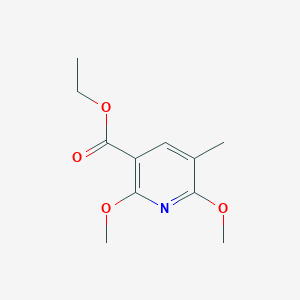
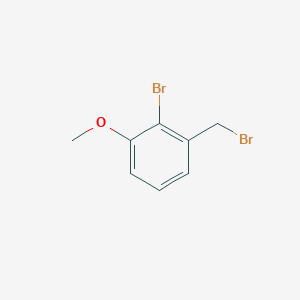


![3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%](/img/structure/B6296520.png)
![Bis(ethylbenzene)molybdenum [mixture of (C2H5)xC6H6-x where x = 0-4)]](/img/structure/B6296536.png)


![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)
